molecular formula C6H7NO2S B077814 Methyl 4-methylthiazole-2-carboxylate CAS No. 14542-15-5

Methyl 4-methylthiazole-2-carboxylate

Cat. No.: B077814
CAS No.: 14542-15-5
M. Wt: 157.19 g/mol
InChI Key: QYBUZTKTDPPXJR-UHFFFAOYSA-N
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Description

Methyl 4-methylthiazole-2-carboxylate is an organic compound with the molecular formula C6H7NO2S. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Methyl 4-methylthiazole-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea or its derivatives under mild reaction conditions. This one-pot synthesis method is efficient and yields the desired product in good quantities . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-methylthiazole-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-methylthiazole-2-carboxylate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-methylthiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. This interaction can inhibit enzyme activity or block receptor sites, leading to its biological effects .

Comparison with Similar Compounds

Methyl 4-methylthiazole-2-carboxylate is unique due to its specific substitution pattern on the thiazole ring. Similar compounds include:

These compounds share some chemical reactivity and biological activities but differ in their specific applications and effectiveness.

Biological Activity

Methyl 4-methylthiazole-2-carboxylate (MMT) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of MMT, summarizing its mechanisms of action, applications in drug development, and its potential therapeutic effects.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which is known for its ability to participate in various chemical reactions, including oxidation, reduction, and substitution. The presence of the methyl group at position 4 enhances its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of MMT can be attributed to several mechanisms:

  • Enzyme Inhibition : MMT has been shown to interact with various enzymes, inhibiting their activity. This property is crucial in the development of drugs targeting specific metabolic pathways.
  • Receptor Binding : The compound can bind to biological receptors, influencing signaling pathways and cellular responses. Its thiazole structure allows for π-π interactions and hydrogen bonding with receptor sites.
  • Cytotoxic Effects : MMT exhibits cytotoxic properties against various cancer cell lines. For instance, studies have shown that thiazole derivatives can significantly inhibit cell proliferation in human carcinoma cell lines such as MDA-MB-231 and HeLa, with IC50 values indicating potent activity .

Antitumor Activity

Research indicates that MMT and its derivatives possess significant antitumor activity. For example:

  • Cytotoxicity Assays : In vitro studies reported that MMT derivatives showed IC50 values as low as 3.92 µg/mL against MDA-MB-231 cells and 11.4 µg/mL against HeLa cells . This suggests a strong potential for these compounds in cancer treatment.

Enzyme Modulation

MMT has been investigated for its role as a modulator of GluA2 AMPA receptors. It acts as a negative allosteric modulator, affecting receptor activity and demonstrating significant cytotoxicity across various cancer cell lines .

Antimicrobial Properties

Thiazole derivatives, including MMT, have shown antimicrobial activity against a range of pathogens. The compound's ability to inhibit bacterial growth has been documented, making it a candidate for further exploration in antimicrobial drug development .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluating the antiproliferative effects of thiazole derivatives found that compounds similar to MMT significantly reduced cell viability in both breast (MDA-MB-231) and cervical (HeLa) cancer cells. The results indicated that structural modifications could enhance cytotoxic effects, suggesting a structure-activity relationship (SAR) that warrants further investigation .
  • Enzyme Inhibition Studies : Another study focused on the inhibition of β-ketoacyl synthase enzymes by thiazole derivatives, highlighting the potential of MMT-like compounds in targeting metabolic pathways in Mycobacterium tuberculosis, showcasing their relevance in antibiotic development .

Data Table: Biological Activities of this compound Derivatives

Activity TypeTarget/Cell LineIC50 Value (µg/mL)Reference
CytotoxicityMDA-MB-2313.92
CytotoxicityHeLa11.4
Enzyme InhibitionGluA2 AMPA ReceptorsNot specified
Antimicrobial ActivityVarious PathogensModerate to Good

Properties

IUPAC Name

methyl 4-methyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-3-10-5(7-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBUZTKTDPPXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465699
Record name Methyl 4-methylthiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14542-15-5
Record name Methyl 4-methylthiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14542-15-5
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Synthesis routes and methods

Procedure details

To a solution of 4-methylthiazole (10 g) in anhydrous tetrahydrofuran (200 ml) was added n-butyl lithium in hexane (34.65 ml of 1.6M solution) dropwise at −78° C. The solution was stirred at −78° C. for 1 hour, at which point carbon dioxide gas was passed through the solution for 20 mins at −78° C. The solution was then allowed to warm to room temperature over 2 hours, the precipitate was filtered off, dissolved in methanol (200 ml) and added to methanolic hydrogen chloride (200 ml). The solution was stirred at room temperature overnight. The solvent was removed under vacuum and diethyl ether was added to the residue. The resultant solid was filtered off to yield the title compound as a white solid (2.2 g). 1H NMR (250 MHz, DMSO) δ 2.44 (3H, s), 3.89 (3H, s), 7.74 (1H, s).
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10 g
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200 mL
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34.65 mL
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